2-Anilino-3-chloro-1,4-naphthoquinone
Overview
Description
2-Anilino-3-chloro-1,4-naphthoquinone is a useful research compound. Its molecular formula is C16H10ClNO2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermolysis and Nitrene Chemistry : 2-Chloro-3-(R-anilino)-1,4-naphthoquinones react with sodium azide, leading to different products based on the substituent on aniline. This includes the formation of phenazines and 2-amino-3-(R-anilino)-1,4-naphthoquinone, highlighting its potential in organic synthesis and nitrene chemistry (Loredo-Carrillo et al., 2020).
Spectral Analysis : Dimorphic forms of 2-Anilino-1,4-naphthoquinone and its derivatives, including 2-Anilino-3-chloro-1,4-naphthoquinone, exhibit significant differences in vibrational spectra. This study is crucial for understanding the electronic properties of these compounds (Matsunaga, Miyajima, & Togashi, 1977).
Synthesis of Derivatives : Novel 2-(fluoroanilino)-3-(2,4-dinitroanilino) derivatives of 1,4-naphthoquinone have been synthesized, demonstrating the compound's versatility in creating structurally varied derivatives for potential applications in material science or pharmacology (Leyva et al., 2015).
Catalysis and Clay-Assisted Synthesis : A novel method for preparing 2-(R-anilino)-1,4-naphthoquinones involves using bentonitic clay, highlighting its role in catalysis and organic synthesis (Leyva et al., 2008).
Ultrasound-Assisted Synthesis : Ultrasound irradiation has been used to synthesize anilino derivatives of naphthoquinone, including this compound, showcasing a clean, fast, and efficient synthesis method (Leyva et al., 2018).
Photochemical Dealkylation : Exposure of certain naphthoquinone derivatives to sunlight leads to dealkylation, forming this compound. This study is significant in the field of photochemistry (Schönberg).
Solvatochromic Studies : The solvatochromic effects on 2-chloro-3-ethylamino-1,4-naphthoquinone were investigated, which is crucial for understanding the electronic properties of similar quinones (Durairaj et al., 2017).
Spectroscopic and Theoretical Studies : Vibrational modes, Raman, and Fourier transform infrared spectroscopy (FTIR) techniques have been used to analyze 2-chloro-3-(substituted-phenylamino)-1,4‑naphthoquinone derivatives, contributing to the field of analytical chemistry (Dias et al., 2022).
Antimalarial Activity : Novel 2-hydroxy-3-anilino-1,4-naphthoquinones obtained through an epoxide ring-opening reaction demonstrated significant antimalarial activity in vivo, suggesting potential pharmacological applications (de Rezende et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-Anilino-3-chloro-1,4-naphthoquinone is the fungus Candida albicans . This fungus exists in the normal human flora but can cause mild to fatal infections under certain conditions .
Mode of Action
The compound’s mode of action is associated with its redox properties and its capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Biochemical Pathways
The compound affects the conversion of Candida albicans from cellular yeast to filamentous form . Inhibition of this process by this compound was investigated to find some correlation between structure, redox properties, and biological activity .
Result of Action
The result of the compound’s action is the inhibition of the conversion of Candida albicans from cellular yeast to filamentous form . This inhibition can prevent the fungus from causing infections, making the compound potentially useful in antifungal treatments .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone are closely related to its redox properties . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Cellular Effects
This compound has been shown to exhibit antifungal activity, particularly against Candida albicans . This fungus is known to exist in the normal human flora, but under certain conditions, it can cause mild to fatal infections . The pathogenicity of Candida albicans has been associated with the conversion of the fungus from cellular yeast to filamentous form . This compound inhibits this process .
Molecular Mechanism
The molecular mechanism of action of this compound could be due to its properties as oxidizing or dehydrogenation agents . It has been indicated that the presence of a nitrogen atom allows modulation of the substituent effects on the electronic properties of the quinone system .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and maintains its antifungal activity over time .
Metabolic Pathways
It is known that the compound interacts with crucial cellular molecules such as oxygen, DNA, and proteins .
Subcellular Localization
It is known that the compound interacts with crucial cellular molecules such as oxygen, DNA, and proteins .
Properties
IUPAC Name |
2-anilino-3-chloronaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCIDRTACZSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148793 | |
Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1090-16-0 | |
Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC4285 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-anilino-3-chloro-1,4-naphthoquinone?
A1: While a specific molecular formula and weight are not provided in the abstracts, we can deduce them based on the compound's name and structure:
Q2: Are there noticeable differences in the spectroscopic properties of various 2-anilino-1,4-naphthoquinone derivatives?
A2: Yes, research indicates that 2-anilino-1,4-naphthoquinone derivatives, including those with chlorine substitutions, can be classified into two groups based on their vibrational spectra in the 3150-3350 cm-1 region. [] This classification highlights the impact of substituents on the phenyl ring on the N-H stretching vibration and, consequently, the intermolecular interactions within the crystal lattice.
Q3: Has the synthesis of this compound been explored?
A3: While the provided abstracts don't specifically detail the synthesis of this compound, they do describe the synthesis of related N,S-disubstituted naphthoquinones. [] The synthesis involves reacting 2,3-dichloro-1,4-naphthoquinone with S- and N-nucleophiles. This information suggests a possible synthetic route for this compound, starting with 2,3-dichloro-1,4-naphthoquinone and reacting it with aniline under appropriate conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.